Cas no 1134138-66-1 ((1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
![(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin structure](https://it.kuujia.com/scimg/cas/1134138-66-1x500.png)
1134138-66-1 structure
Nome del prodotto:(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin
- jatamanvaltrate B
- [ "" ]
- F92861
- [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
- 1134138-66-1
- CHEMBL554325
- AKOS040761925
- (-)-Jatamanvaltrate B
- ((1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta(c)pyran-4-yl)methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
-
- Inchi: InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1
- Chiave InChI: ZWCCPUWSKJGJNH-ZTJXRXMQSA-N
- Sorrisi: CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O
Proprietà calcolate
- Massa esatta: 642.32500
- Massa monoisotopica: 642.32514165g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 45
- Conta legami ruotabili: 20
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 181Ų
- XLogP3: 4.114
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 692.3±55.0 °C at 760 mmHg
- Punto di infiammabilità: 207.5±25.0 °C
- Solubilità: Quasi insolubile (0,051 g/l) (25°C),
- PSA: 181.19000
- LogP: 2.97610
- Pressione di vapore: 0.0±4.9 mmHg at 25°C
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4352-1 mL * 10 mM (in DMSO) |
Jatamanvaltrate B |
1134138-66-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN4352-5 mg |
Jatamanvaltrate B |
1134138-66-1 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN4352-5mg |
Jatamanvaltrate B |
1134138-66-1 | 5mg |
¥ 4420 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4352-1 mg |
Jatamanvaltrate B |
1134138-66-1 | 1mg |
¥2835.00 | 2022-04-26 | ||
A2B Chem LLC | AE23516-5mg |
Jatamanvaltrate B |
1134138-66-1 | 95.0% | 5mg |
$785.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J89130-5 mg |
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin |
1134138-66-1 | 5mg |
¥5600.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4352-1 ml * 10 mm |
Jatamanvaltrate B |
1134138-66-1 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
(1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1134138-66-1 ((1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin) Prodotti correlati
- 2228811-97-8((2-methoxypyridin-3-yl)methyl sulfamate)
- 1185295-29-7(5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride)
- 931409-72-2((S)-3-Phenoxy-pyrrolidine Hydrochloride)
- 1207015-80-2(3-methyl-N-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-ylbutanamide)
- 1806987-24-5(4-(Difluoromethyl)-5-iodo-2-nitropyridine-3-sulfonamide)
- 401915-90-0(1-PROPANOL, 2-AMINO-3-(DIMETHYLAMINO)-, (2R)-)
- 1936128-40-3(4-bromo-2-(cyanomethoxy)benzonitrile)
- 1180810-23-4(3,4,5,6-tetrachloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyridine-2-carboxamide)
- 17347-29-4(1-Bromo-3-(2,2-diethoxyethylsulfanyl)benzene)
- 2172533-60-5(3-(3,4-dichlorophenyl)-4-hydroxy-5,5-dimethyl-2,5-dihydrofuran-2-one)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
